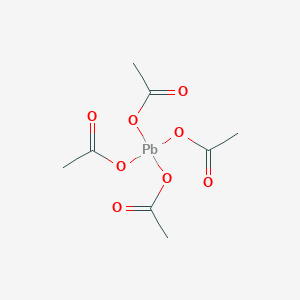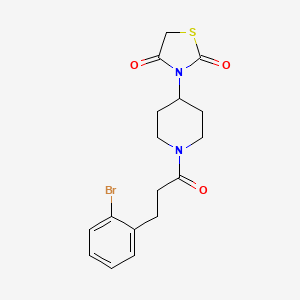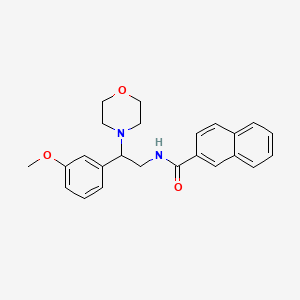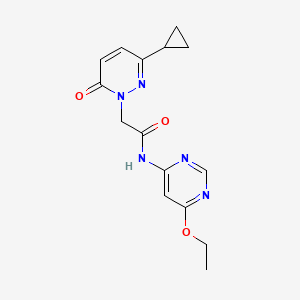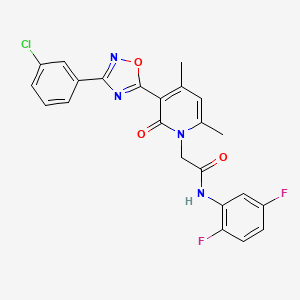
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide" is a complex molecule that appears to be related to a family of compounds with potential anticancer properties. These compounds are characterized by the presence of a chlorophenyl group, an oxadiazole ring, and an acetamide moiety, which are common structural features in molecules with biological activity.
Synthesis Analysis
The synthesis of related compounds involves linear synthetic routes that yield novel derivatives with potential anticancer activity. For instance, a series of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol have been synthesized and characterized by various spectroscopic methods, including LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . These methods are likely applicable to the synthesis and characterization of the compound .
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been studied, revealing specific orientations between different rings in the molecules. For example, in one acetamide derivative, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . Such structural analyses are crucial for understanding the interactions of these compounds with biological targets.
Chemical Reactions Analysis
Chemical reactions involving similar acetamide compounds have been explored, particularly their oxidation reactivity. Compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamide have been subjected to oxidation with various oxidants, leading to the formation of different products characterized by spectroscopic methods and X-ray crystallography . These findings suggest that the compound of interest may also undergo specific chemical transformations that could be relevant to its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from their molecular structures and the intermolecular interactions they form. For instance, molecules can be linked via C-H⋯O interactions, forming chains in the crystal structure . These properties are important for the solubility, stability, and overall behavior of the compound in biological systems.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds Synthesis
- Fused heterocyclic 1,2,4-triazoles with 1,2,4-oxadiazol cycles have been synthesized and biologically assessed. These compounds, including variations like the one you're interested in, show a range of interesting biological properties (Karpina et al., 2019).
Biological and Pharmacological Potential
- Acetamide derivatives, similar in structure to the compound , have been explored for their antibacterial and anti-enzymatic potential, demonstrating significant activity in these areas (Nafeesa et al., 2017).
Novel Synthesis Methods
- Innovative synthesis methods have been developed for related compounds, such as the use of carbon-14 and deuterium labeling in the study of enzyme inhibitors (Latli et al., 2015).
Enzyme Inhibition Studies
- Similar 1,3,4-oxadiazole derivatives have been studied for their inhibitory effects on various enzymes, indicating the potential of these compounds in therapeutic applications (Rehman et al., 2013).
Antimicrobial Evaluation
- Some derivatives, including those structurally related to the compound , have shown considerable antimicrobial activities, indicating their potential use in fighting bacterial infections (Gul et al., 2017).
Molecular Structure Analysis
- Studies have also focused on the molecular structure and crystallization of similar compounds, which is crucial for understanding their chemical properties and potential applications (Ding et al., 2006).
Eigenschaften
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,5-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF2N4O3/c1-12-8-13(2)30(11-19(31)27-18-10-16(25)6-7-17(18)26)23(32)20(12)22-28-21(29-33-22)14-4-3-5-15(24)9-14/h3-10H,11H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOVKLFZRKLDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)F)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2501149.png)
![N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2501151.png)
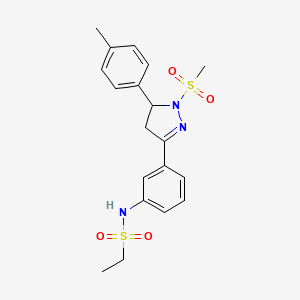


![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2501156.png)
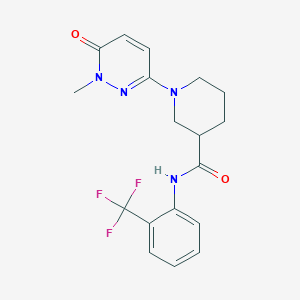
![4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2501158.png)

![4,4,4-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]butanamide](/img/structure/B2501160.png)
